molecular formula C22H18N4O5S B2969146 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898438-92-1

2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2969146
CAS No.: 898438-92-1
M. Wt: 450.47
InChI Key: XMFSJQXBFCJOLC-UHFFFAOYSA-N
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Description

The compound "2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide" is a quinazolinone derivative with significant potential in medicinal chemistry and various scientific applications. This complex molecule is distinguished by its multifaceted chemical structure, which includes a quinazolinone moiety, a nitrobenzenesulfonamide group, and various functional substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide typically begins with the preparation of key intermediates. These intermediates undergo specific reactions such as nucleophilic substitution and condensation reactions under controlled conditions, including appropriate temperature, pressure, and pH. Key reagents such as methylating agents, oxidizing agents, and sulfonating agents are employed in these steps to achieve the desired molecular transformations.

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to ensure high yield, purity, and cost-effectiveness. This might involve the use of flow chemistry or advanced catalytic processes that facilitate large-scale production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. The oxidation reactions typically target the quinazolinone moiety, while reduction reactions may involve the nitro group. Substitution reactions frequently occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions: Oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and sulfonation reagents such as sulfur trioxide are commonly used. Reaction conditions often include specific solvents, temperatures, and catalysts that are selected based on the desired reaction pathway and the stability of the compound.

Major Products: The major products formed from these reactions depend on the type of chemical transformation being undertaken. For example, oxidation may lead to quinazolinone oxides, while reduction can yield amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, this compound is valuable for its reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, facilitating the exploration of new synthetic methodologies.

Biology: Biologically, the compound has been studied for its potential as an antimicrobial agent due to the presence of the nitrobenzenesulfonamide group. Its structural features enable interactions with various biological targets, making it a subject of interest in drug discovery and development.

Medicine: In medicine, it shows promise as an anticancer agent. The quinazolinone moiety is known for its anticancer properties, and the compound’s ability to interact with key cellular pathways may inhibit cancer cell proliferation and induce apoptosis.

Industry: Industrially, the compound’s stability and reactivity make it useful in the production of dyes, pigments, and other specialty chemicals. It can be tailored to improve the performance and efficiency of these products.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. The quinazolinone moiety often interacts with DNA or enzymes involved in cellular replication, thereby disrupting essential biological processes in cancer cells. The nitrobenzenesulfonamide group may enhance these interactions or introduce additional mechanisms such as oxidative stress induction in microbial cells.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other quinazolinone derivatives like "4(3H)-quinazolinone," "6-nitro-1H-indazole," and "2-methylquinazolin-4-one." These compounds share structural similarities and exhibit analogous biological activities.

Unique Features: What sets 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide apart is its combined structural elements, which may provide a synergistic effect, enhancing its potency and selectivity. Its unique combination of functional groups allows for versatile applications across multiple fields, making it a compound of considerable interest in scientific research and industrial applications.

This compound’s fascinating chemistry and promising applications make it a notable subject in various scientific disciplines, with ongoing research exploring its full potential.

Properties

IUPAC Name

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-14-7-10-18(26(28)29)13-21(14)32(30,31)24-16-8-11-17(12-9-16)25-15(2)23-20-6-4-3-5-19(20)22(25)27/h3-13,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFSJQXBFCJOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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